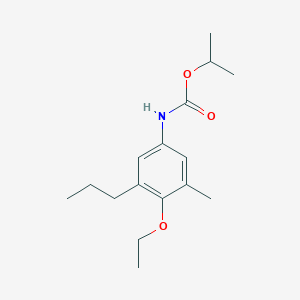![molecular formula C20H24N2O2 B14406863 2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one CAS No. 82051-44-3](/img/structure/B14406863.png)
2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of oxazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with various reagents. One common method involves the use of phosphorus oxychloride as a catalyst in the presence of aryl hydrazides . The reaction conditions often include heating the mixture to high temperatures and using solvents like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, sodium borohydride, and various solvents like toluene and methanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can lead to the formation of simpler phenolic compounds .
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one has been studied for various scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound donates protons to free radicals, stabilizing them and preventing oxidative damage.
Anti-inflammatory Activity: It inhibits enzymes like cyclo-oxygenase and lipoxygenase, reducing the production of inflammatory mediators.
Anticancer Activity: The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in the synthesis of various industrial products.
Oxazole Derivatives: These compounds share similar biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one stands out due to its unique combination of antioxidant, anti-inflammatory, and anticancer activities.
Propiedades
Número CAS |
82051-44-3 |
|---|---|
Fórmula molecular |
C20H24N2O2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol |
InChI |
InChI=1S/C20H24N2O2/c1-19(2,3)13-10-12(11-14(16(13)23)20(4,5)6)18-22-17-15(24-18)8-7-9-21-17/h7-11,23H,1-6H3 |
Clave InChI |
JGEKWKRDPJKPIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NC3=C(O2)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one](/img/structure/B14406787.png)
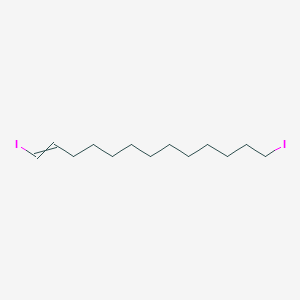
![4-[4-Oxo-1,4-diphenyl-1,1-bis(phenylsulfanyl)butan-2-yl]benzonitrile](/img/structure/B14406805.png)
![[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane]](/img/structure/B14406807.png)
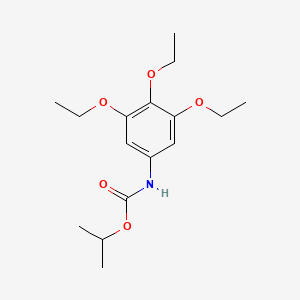

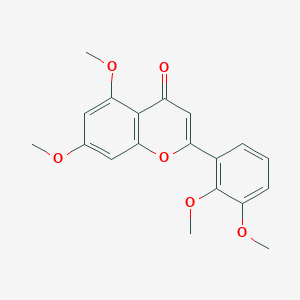
![1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14406834.png)
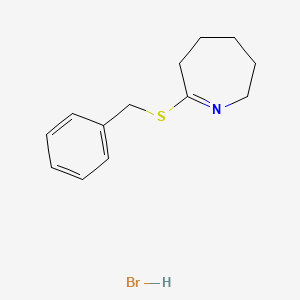
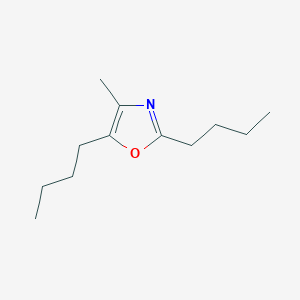
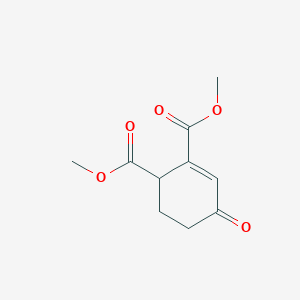
![1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole](/img/structure/B14406854.png)
